ZnAF-1F

Beschreibung

BenchChem offers high-quality ZnAF-1F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZnAF-1F including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

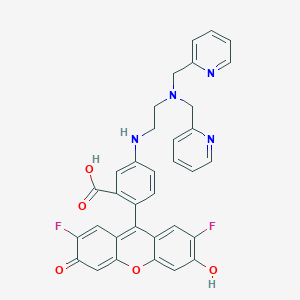

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)23-8-7-20(13-24(23)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDBCJSXTISPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O)CC6=CC=CC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26F2N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585020 |

Source

|

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443302-08-7 |

Source

|

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: ZnAF-1F Properties & Applications

Executive Summary

ZnAF-1F is a high-fidelity, fluorogenic probe designed for the selective detection of labile Zinc (

By incorporating a fluorine substituent into the fluorescein backbone, ZnAF-1F lowers the pKa of the fluorophore, ensuring stable fluorescence intensity across the physiological pH range. This property makes it the gold standard for intracellular zinc imaging where cytosolic pH fluctuations could otherwise generate false positives.

Chemical Architecture & Mechanism

Molecular Design

The ZnAF-1F molecule is a chimera of two functional domains:

-

Fluorophore: A fluorescein derivative substituted with fluorine at the ortho position of the phenolic hydroxyl group.[1]

-

Chelator:

-bis(2-pyridylmethyl)ethylenediamine (a TPEN analog), which serves as the zinc-binding moiety.

Photoinduced Electron Transfer (PET) Mechanism

ZnAF-1F operates on a "Turn-ON" switch mechanism governed by Photoinduced Electron Transfer (PET).

-

Apo State (No Zinc): The lone pair electrons on the benzylic amine of the chelator quench the excited fluorophore via electron transfer. This results in a non-fluorescent (dark) state.

-

Bound State (+ Zinc): When

binds to the chelator, the lone pair electrons are engaged in coordination. This lowers the energy level of the donor orbital, thermodynamically blocking the PET process. The fluorophore can then undergo radiative decay, emitting a bright green fluorescence.

Figure 1: The Photoinduced Electron Transfer (PET) mechanism governing the fluorescence response of ZnAF-1F.

Physicochemical Properties[2][3][4]

The defining characteristic of ZnAF-1F is its modified pKa, which decouples fluorescence intensity from pH variance.

Key Data Summary[1][5][6]

| Property | Value / Characteristic | Notes |

| Excitation Max | 490 - 492 nm | Compatible with standard FITC/GFP filters. |

| Emission Max | 514 - 515 nm | Bright green emission. |

| Dissociation Constant ( | Nanomolar range (~2-3 nM) | High affinity suitable for detecting labile cytosolic Zn. |

| Quantum Yield ( | Apo: 0.004 Bound: ~0.28 | 69-fold increase in fluorescence upon binding. |

| pKa | ~4.9 | Significantly lower than fluorescein (~6.4). |

| pH Stability | Stable between pH 5.5 - 9.0 | Insensitive to physiological pH changes. |

| Selectivity | High ( | No interference from millimolar concentrations of Ca/Mg. |

The Fluorine Advantage

In standard fluorescein-based probes (like ZnAF-2), the phenolic hydroxyl group has a pKa of ~6.[1]2. At physiological pH (7.4), a slight acidification (e.g., to pH 6.8) can protonate the fluorophore, quenching fluorescence independently of Zinc concentration.

ZnAF-1F substitutes fluorine, an electron-withdrawing group, lowering the pKa to ~4.[1]9. This ensures the fluorophore remains in its emissive dianion form throughout the relevant biological pH range, preventing pH artifacts.

Biological Applications & Protocols

ZnAF-1F is membrane-impermeable in its salt form. For live-cell imaging, the diacetate ester derivative, ZnAF-1F DA , is used.

Live Cell Imaging Workflow

The acetoxymethyl (AM) or diacetate (DA) groups mask the negative charges, allowing passive diffusion across the cell membrane. Once inside, intracellular esterases hydrolyze the groups, trapping the active ZnAF-1F probe within the cytosol.

Figure 2: Optimized workflow for loading and imaging ZnAF-1F DA in live cells.

Detailed Staining Protocol

-

Reconstitution: Dissolve ZnAF-1F DA in high-quality anhydrous DMSO to create a 1-5 mM stock solution. Store at -20°C, protected from light.

-

Cell Preparation: Culture cells on glass-bottom dishes (e.g., MatTek) to 70-80% confluence.

-

Washing: Remove culture media and wash cells twice with HBSS (Hank's Balanced Salt Solution) or HEPES-buffered saline. Avoid phosphate-heavy buffers if studying rapid zinc release, as phosphates can precipitate zinc.

-

Loading: Dilute the stock solution into warm HBSS to a final concentration of 1–5 µM . Add to cells.

-

Note: Pluronic F-127 (0.02%) can be added to assist solubility, though it is often unnecessary for DA esters.

-

-

Incubation: Incubate for 30–45 minutes at 37°C in a humidified atmosphere.

-

Post-Loading Wash: Aspirate the loading solution and wash cells twice with HBSS.

-

De-esterification Phase: Incubate cells in fresh HBSS for an additional 15–20 minutes . This step is crucial to allow intracellular esterases to fully cleave the acetate groups, activating the probe.

-

Imaging: Transfer to the microscope stage. Image using standard FITC/GFP settings (Ex 490 nm / Em 515 nm).

Troubleshooting & Controls

Validating the Signal

To confirm that fluorescence changes are due to Zinc and not artifacts:

-

Positive Control: Treat cells with Zn-pyrithione (1-10 µM) . This ionophore transports Zn into the cell, causing a rapid saturation of the probe (max fluorescence).

-

Negative Control: Treat cells with TPEN (10-50 µM) . TPEN is a membrane-permeable, high-affinity zinc chelator (

). It should strip Zn from the probe, quenching fluorescence to baseline.

Common Issues

-

High Background: Often caused by incomplete washing or phenol red in the media. Use clear buffers.

-

Dye Leakage: Fluorescein derivatives can leak out of cells over time (30-60 mins) via anion transporters. If leakage is observed, use Probenecid (1-2.5 mM) in the buffer to inhibit anion transport.

References

-

Kikuchi, K., et al. (2004). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society. Link

-

Goryo Chemical. (n.d.). ZnAF-2 DA Zinc ion imaging probe. Link

-

Biotium. (2022). Protocol: Immunofluorescence Staining of Cells for Microscopy. Link

-

Thermo Fisher Scientific. (n.d.). Fluorescence SpectraViewer. Link

Sources

Technical Guide: Mechanism and Application of ZnAF-1F for Zinc Detection

Executive Summary

ZnAF-1F is a high-fidelity, fluorinated fluorescent probe designed for the specific detection of labile Zinc (Zn²⁺) in biological systems. Unlike its predecessor (ZnAF-1) or generic zinc stains, ZnAF-1F is engineered with a fluorine-substituted xanthene ring system. This structural modification shifts the pKa of the fluorophore from ~6.2 to 4.9 , rendering the probe insensitive to physiological pH fluctuations (pH 6–8).

This guide details the physicochemical mechanism of ZnAF-1F, its kinetic properties, and a validated protocol for its application in live-cell imaging.

Part 1: Molecular Architecture & Mechanism of Action

The detection capability of ZnAF-1F relies on Photo-induced Electron Transfer (PET) .[1] The molecule is a chimera of two functional domains:

-

The Reporter (Fluorophore): A fluorescein derivative (2,7-difluorofluorescein).

-

The Receptor (Chelator): An N,N-bis(2-pyridylmethyl)ethylenediamine (TPEN analog) moiety attached to the benzoic acid ring.

The PET Quenching Mechanism (Off State)

In the absence of Zinc, the lone pair electrons on the amine nitrogen of the chelator possess an oxidation potential that lies between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorophore.

-

Process: Upon excitation of the fluorophore, an electron is transferred from the chelator (donor) to the fluorophore (acceptor).

-

Result: This non-radiative decay pathway quenches the fluorescence, keeping the background signal extremely low (Quantum Yield

).

Zinc Chelation and Fluorescence Restoration (On State)

ZnAF-1F binds Zn²⁺ with a 1:1 stoichiometry.

-

Process: When Zn²⁺ coordinates with the dipicolylamine/amine nitrogen atoms, the oxidation potential of the nitrogen lone pair is lowered (stabilized).

-

Result: The PET pathway is thermodynamically blocked. The excited fluorophore can only relax via radiative decay (photon emission), resulting in a massive fluorescence increase (up to 69-fold).

The Fluorine Advantage (The "1F" Specificity)

Standard fluorescein-based probes (like ZnAF-1) are prone to protonation at physiological pH (pKa ~6.2).[1][2] If the intracellular pH drops slightly (e.g., in lysosomes or ischemic conditions), the probe protonates and fluorescence diminishes regardless of zinc presence, leading to false negatives.

-

ZnAF-1F Solution: Fluorine substitution exerts an electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl to 4.9 .[1] This ensures the probe remains in its highly fluorescent dianion form throughout the physiological pH range.

Mechanism Visualization

Caption: Figure 1. Thermodynamic switching of ZnAF-1F. Zn²⁺ binding lowers the energy of the donor orbital, blocking PET and restoring fluorescence.

Part 2: Physicochemical Properties[3][4]

The following data characterizes the probe's performance in standard physiological buffers (pH 7.4).

| Property | Value | Notes |

| Excitation Max | 490 nm | Compatible with FITC/GFP filter sets. |

| Emission Max | 515 nm | Green fluorescence. |

| Dissociation Constant ( | 2.2 nM | High affinity; detects sub-nanomolar labile Zn²⁺. |

| pKa | 4.9 | Critical Feature: Stable fluorescence at pH > 5.5. |

| Quantum Yield ( | 0.004 (Apo) → 0.28 (Holo) | ~69-fold fluorescence enhancement upon binding. |

| Selectivity | High for Zn²⁺ | Minimal interference from Ca²⁺, Mg²⁺, Na⁺, K⁺. |

| Permeability | Impermeable (Acid form) | Use ZnAF-1F DA (Diacetate) for intracellular loading. |

Part 3: Experimental Protocol (Intracellular Imaging)

Note: For intracellular applications, you must use ZnAF-1F DA (acetoxymethyl ester form). The uncharged DA form crosses the membrane and is hydrolyzed by cytosolic esterases into the active, membrane-impermeable ZnAF-1F.

Reagents Required[3][5][6]

-

ZnAF-1F DA: Stock solution (5 mM in DMSO). Store at -20°C, desiccated.

-

Imaging Buffer: HBSS or Krebs-Ringer (Ca²⁺/Mg²⁺ containing), pH 7.4.

-

TPEN: Intracellular heavy metal chelator (Control for reversibility).

-

ZnCl₂ / Pyrithione: Zinc source and ionophore (Positive control).

Step-by-Step Workflow

1. Probe Preparation

-

Dilute the 5 mM DMSO stock into the Imaging Buffer to a final concentration of 1–5 µM .

-

Tip: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

-

Caution: Do not use serum (FBS) during loading; serum proteins (albumin) bind the probe and zinc, altering kinetics.

2. Cell Loading

-

Aspirate culture media from cells (e.g., HeLa, Neurons).

-

Wash cells 2x with warm Imaging Buffer.

-

Add the ZnAF-1F DA working solution.

-

Incubate for 30–45 minutes at 37°C in the dark.

3. Post-Loading Recovery (Critical Step)

-

Aspirate the loading solution.

-

Wash cells 2x with Imaging Buffer to remove extracellular probe.

-

Incubate cells in fresh Imaging Buffer for 20 minutes at 37°C.

-

Why? This allows complete hydrolysis of the DA ester groups by intracellular esterases. Incomplete hydrolysis leads to high background noise.

-

4. Image Acquisition

-

Microscope: Confocal or Epifluorescence.

-

Filters: Excitation 488/490 nm; Emission 510–540 nm.

-

Baseline: Acquire images for 1–2 minutes to establish basal zinc levels.

5. Validation (On-Stage Controls)

-

Max Signal: Treat with 50 µM ZnCl₂ + 5 µM Pyrithione. Signal should saturate within 1–5 mins.

-

Min Signal: Treat with 50 µM TPEN. Signal should drop below baseline, confirming the signal is Zn-dependent.

Experimental Workflow Diagram

Caption: Figure 2. Optimized workflow for intracellular zinc imaging using ZnAF-1F DA. The hydrolysis step is mandatory for signal specificity.

References

-

Kikuchi, K., Komatsu, K., & Nagano, T. (2004). Zinc sensing for cellular application.[1][3][4][5] Current Opinion in Chemical Biology, 8(2), 182-191. Link

-

Komatsu, K., Kikuchi, K., Kojima, H., Urano, Y., & Nagano, T. (2005). Selective zinc sensor molecules with various affinities for Zn2+, revealing dynamics and regional distribution of synaptically released Zn2+ in hippocampal slices. Journal of the American Chemical Society, 127(29), 10197-10204. Link

-

MedChemExpress. (n.d.). ZnAF-1F Product Information and Protocols. MedChemExpress. Link

-

Goryo Chemical. (n.d.). ZnAF-2 DA Zinc Ion Imaging Probe (Technical Data for ZnAF Series). Goryo Chemical, Inc.[3]Link

Sources

Technical Deep Dive: The Zinc Binding Kinetics and Application of ZnAF-1F

Executive Summary

This guide provides a rigorous technical analysis of ZnAF-1F , a high-affinity, fluorinated fluorescent probe designed for the detection of labile zinc (

The Structural & Thermodynamic Basis of ZnAF-1F

Chemical Architecture and the "F" Factor

ZnAF-1F is a derivative of fluorescein coupled with a TPEN-like chelator (

-

The pKa Shift (Critical Advantage): Standard fluorescein-based probes (like ZnAF-1) have a pKa of ~6.[1][2][3]2. At physiological pH (7.4), small fluctuations in acidity can cause protonation of the fluorophore, quenching fluorescence independent of zinc binding.[1]

-

ZnAF-1F Optimization: Fluorination lowers the pKa to ~4.9 . This ensures the probe remains in its di-anionic, highly fluorescent state across a broader pH range (pH 6–8), making fluorescence intensity strictly a function of zinc concentration, not pH artifacts.

Binding Affinity ( ) and Mechanism

ZnAF-1F operates via a Photoinduced Electron Transfer (PeT) mechanism.[1] In the absence of zinc, the chelator moiety donates electrons to the fluorophore, quenching fluorescence. Upon zinc binding, this electron transfer is inhibited, restoring fluorescence.

| Parameter | Value / Characteristic | Notes |

| Dissociation Constant ( | 2.2 nM | High affinity; suitable for detecting trace labile zinc. |

| Excitation / Emission | 492 nm / 517 nm | Compatible with standard FITC filters. |

| Quantum Yield ( | 0.004 (Apo) | ~69-fold fluorescence enhancement. |

| Stoichiometry | 1:1 | Simple Langmuir binding isotherm. |

| Selectivity | High for | Insensitive to |

Comparative Affinity Landscape

Understanding where ZnAF-1F sits in the probe landscape is vital for experimental design:

| Probe | pKa | Application Context | |

| ZnAF-1F | 2.2 nM | 4.9 | Cytosolic labile Zn; pH-variable environments. |

| ZnAF-2F | 2.7 nM | 4.9 | Similar to 1F; historically used as a "lower affinity" variant, though values are close. |

| FluoZin-3 | 15 nM | ~6.0 | Measuring higher Zn concentrations; less pH stable than 1F. |

| Newport Green | ~1 | ~6.0 | Detecting massive Zn overloads (e.g., neuronal injury). |

Experimental Determination of Affinity

The Challenge: You cannot determine the

-

Reason: Ambient zinc contamination in high-purity water and glassware often exceeds 10–50 nM. Since ZnAF-1F has a

of 2.2 nM, the probe would be saturated immediately upon addition to "zinc-free" water.

The Solution: A Zinc Buffering System using EGTA is required to clamp free zinc concentrations at specific nanomolar levels.

The Buffering Equilibrium Concept

To measure

Figure 1: The thermodynamic competition. EGTA acts as a "zinc sink," releasing only a calculated fraction of free zinc to interact with ZnAF-1F.

Protocol: Measuring ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> with EGTA Buffers[4][5]

Prerequisites:

-

Spectrofluorometer: Ex 490 nm / Em 515 nm.

-

Temperature: Strictly controlled at 25°C or 37°C (affinity changes with temp).

-

Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl (ionic strength control).

Step-by-Step Methodology

Phase 1: Preparation of Stock Solutions

-

Solution A (Zero Zinc): 10 mM EGTA in HEPES buffer. Note: Do not add zinc. Rely on trace contamination being chelated by the excess EGTA.

-

Solution B (High Zinc): 10 mM EGTA + 10 mM

in HEPES buffer. Note: This creates a Zn-EGTA complex saturated 1:1.

Phase 2: The Titration Workflow

We mix Solution A and Solution B in varying ratios to create precise free zinc concentrations (

-

Calculation: Use the formula derived from the Haugland/Tsien method:

(Note:

Figure 2: Experimental workflow for determining ZnAF-1F affinity.

Phase 3: Data Analysis

-

Plot Fluorescence Intensity (

) vs. Calculated Free Zinc ( -

Fit the data to the One-Site Binding Hyperbola :

-

The

at which fluorescence is half-maximal is the

Troubleshooting & Critical Considerations

Kinetic Interference

While ZnAF-1F has a fast

-

Recommendation: Allow 2–5 minutes of equilibration time after adding the probe to the buffer before reading fluorescence.

pH Sensitivity

Although ZnAF-1F is "pH insensitive" compared to ZnAF-1, this applies to the fluorophore's protonation. The binding affinity (

-

Rule: Always calibrate at the exact pH of your biological sample. If your cytosol is pH 7.2, do not use a pH 7.4 calibration curve.

Cell Permeability

ZnAF-1F is membrane impermeable .

-

For live-cell imaging, use ZnAF-1F DA (Diacetate).

-

Mechanism:[1][4][5][6] The non-fluorescent DA form crosses the membrane, is cleaved by intracellular esterases, and traps the active ZnAF-1F inside the cell.

References

-

Goryo Chemical, Inc. ZnAF-2 / ZnAF-2 DA Product Information.[7][8] (Inherited from Sekisui Medical/Daiichi Pure Chemical).[9] Confirms structural basis and general affinity ranges for the ZnAF family. [Link]

-

Kikuchi, K., et al. (2004). Development of Novel Fluorescent Probes for Zinc.[1][2][3] Journal of the American Chemical Society. (Foundational paper describing the synthesis and "F" substitution logic for pKa optimization). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ZnAF-2F - CAS-Number 443302-09-8 - Order from Chemodex [chemodex.com]

- 3. ZnAF-1F [cogershop.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. goryochemical.com [goryochemical.com]

- 8. integrated-bio.com [integrated-bio.com]

- 9. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

An In-Depth Technical Guide to ZnAF-1F and the Photoinduced Electron Transfer (PET) Mechanism

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Off-On" World of Fluorescent Probes

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity and spatiotemporal resolution for tracking ions, molecules, and changes in the cellular microenvironment.[1][2] Among the various designs of fluorescent sensors, those operating on the principle of photoinduced electron transfer (PET) are particularly elegant and effective.[3][4] These probes function as molecular switches, transitioning from a non-fluorescent "off" state to a highly fluorescent "on" state in the presence of their target analyte. This "turn-on" response provides a high signal-to-noise ratio, minimizing background interference and enhancing detection sensitivity.[5][6]

This guide delves into the core of one such PET-based sensor: ZnAF-1F, a highly selective fluorescent probe for zinc ions (Zn²⁺). We will explore its molecular architecture, the intricacies of its PET-driven sensing mechanism, and provide detailed, field-proven experimental protocols for its characterization and application.

The Protagonist: Unveiling ZnAF-1F

ZnAF-1F is a member of the Zinpyr family of fluorescent zinc sensors, built upon a fluorescein scaffold.[7] Its design strategically integrates three key components: a fluorophore, a receptor (chelator), and a spacer.

-

The Fluorophore: The highly fluorescent fluorescein core serves as the signaling unit. Its excellent photophysical properties, including high quantum yield and excitation/emission wavelengths in the visible spectrum, make it an ideal choice for biological imaging, minimizing cellular damage and autofluorescence.[7]

-

The Receptor: The N,N-bis(2-pyridylmethyl)ethylenediamine moiety acts as the specific recognition site for Zn²⁺.[7][8] This chelating unit has a high affinity and selectivity for zinc ions.

-

The Spacer: The receptor is directly linked to the benzoic acid part of the fluorescein, ensuring close proximity for the PET process to occur efficiently.[7]

For cellular applications, ZnAF-1F is often used in its diacetylated form, ZnAF-1F DA.[9] This modification renders the molecule more lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the acetyl groups, regenerating the active ZnAF-1F probe, which is then trapped within the cell.[9]

The Core Mechanism: Photoinduced Electron Transfer (PET) in Action

The "off-on" switching of ZnAF-1F is governed by the elegant process of photoinduced electron transfer.[3][10] PET is a through-space, non-radiative energy transfer process that quenches fluorescence.[3][10][11]

In the "Off" State (Absence of Zn²⁺):

-

Upon excitation with light of the appropriate wavelength, an electron in the highest occupied molecular orbital (HOMO) of the fluorescein fluorophore is promoted to its lowest unoccupied molecular orbital (LUMO).

-

The lone pair of electrons on the nitrogen atoms of the N,N-bis(2-pyridylmethyl)ethylenediamine receptor has an energy level that lies between the HOMO and LUMO of the excited fluorophore.

-

This energetic arrangement allows for the transfer of an electron from the receptor's HOMO to the now half-vacant HOMO of the excited fluorophore.

-

This electron transfer process effectively "short-circuits" the fluorescence pathway. The excited fluorophore relaxes to its ground state non-radiatively, without emitting a photon. This results in a quenched, or "off," state.[12][13]

In the "On" State (Presence of Zn²⁺):

-

When Zn²⁺ is present, it binds to the nitrogen atoms of the receptor.[14]

-

The binding of the positively charged zinc ion significantly lowers the energy of the lone pair of electrons on the nitrogen atoms.[12]

-

This energy level is now too low to allow for electron transfer to the excited fluorophore's HOMO.

-

Consequently, the PET process is inhibited or "switched off."

-

The excited fluorophore can now return to its ground state via the radiative pathway, emitting a photon and leading to a dramatic increase in fluorescence intensity—the "on" state.[12]

The following diagram illustrates this fundamental mechanism:

Caption: The PET mechanism of ZnAF-1F.

Experimental Validation and Characterization: A Step-by-Step Guide

Rigorous characterization of ZnAF-1F is crucial to ensure its reliability and to understand its behavior in different experimental settings. The following protocols provide a comprehensive framework for validating the probe's function.

Spectroscopic Characterization

This initial set of experiments aims to determine the fundamental photophysical properties of ZnAF-1F in the absence and presence of Zn²⁺.

Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of ZnAF-1F in DMSO. Prepare a 100 mM stock solution of ZnCl₂ in deionized water.

-

Working Solutions: Prepare two sets of working solutions in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

-

Apo-ZnAF-1F: Dilute the ZnAF-1F stock solution to a final concentration of 1 µM.

-

ZnAF-1F-Zn²⁺ Complex: Dilute the ZnAF-1F stock solution to 1 µM and add ZnCl₂ to a final concentration of 10 µM (a 10-fold excess to ensure saturation).

-

-

Absorption Spectra: Record the absorption spectra of both solutions from 350 nm to 600 nm using a UV-Vis spectrophotometer.

-

Emission Spectra: Record the fluorescence emission spectra of both solutions using a spectrofluorometer. Excite the samples at the absorption maximum of the ZnAF-1F-Zn²⁺ complex (typically around 492 nm).[9] Record the emission from 500 nm to 700 nm.

-

Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) of the ZnAF-1F-Zn²⁺ complex relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).

Expected Outcome & Interpretation:

| Parameter | Apo-ZnAF-1F (No Zn²⁺) | ZnAF-1F-Zn²⁺ Complex | Causality |

| Absorption Max (λabs) | ~490 nm | ~492 nm | Minimal shift indicates that the ground state of the fluorophore is largely unaffected by Zn²⁺ binding. |

| Emission Max (λem) | ~514 nm | ~514 nm | No significant shift in emission wavelength is expected for this type of PET sensor. |

| Fluorescence Intensity | Very low | High | This is the hallmark of a successful "off-on" PET sensor, demonstrating the inhibition of PET upon Zn²⁺ binding. |

| Quantum Yield (Φ) | < 0.01[7] | > 0.5 | A low quantum yield in the apo-form confirms efficient PET quenching. A high quantum yield for the complex indicates the restoration of fluorescence. |

Determination of the Dissociation Constant (K_d)

The dissociation constant (K_d) is a critical parameter that defines the affinity of ZnAF-1F for Zn²⁺. It represents the Zn²⁺ concentration at which half of the probe molecules are bound to the ion.

Protocol:

-

Prepare a series of Zn²⁺ solutions: Create a range of Zn²⁺ concentrations in the buffer of choice (e.g., from 0 nM to 1 µM).

-

Add ZnAF-1F: Add a fixed concentration of ZnAF-1F (e.g., 1 µM) to each Zn²⁺ solution.

-

Measure Fluorescence: After a brief incubation period to allow for equilibration, measure the fluorescence intensity of each sample at the emission maximum (~514 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of the free Zn²⁺ concentration. Fit the data to a one-site binding equation to determine the K_d.

Workflow Diagram:

Caption: Workflow for determining the dissociation constant (Kd).

Selectivity Assessment

To be a reliable sensor, ZnAF-1F must exhibit high selectivity for Zn²⁺ over other biologically relevant metal ions.

Protocol:

-

Prepare solutions of various metal ions: Prepare solutions of cations such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, and Cu²⁺ at concentrations significantly higher than the expected physiological concentrations of free Zn²⁺ (e.g., 1 mM).

-

Measure fluorescence response: Add ZnAF-1F (1 µM) to each metal ion solution and measure the fluorescence intensity.

-

Competition experiment: To a solution containing ZnAF-1F and a saturating concentration of Zn²⁺, add the other metal ions to observe any potential displacement of Zn²⁺.

Expected Outcome: ZnAF-1F should show a significant fluorescence increase only in the presence of Zn²⁺, with minimal response to other cations.[7] This confirms the high selectivity of the N,N-bis(2-pyridylmethyl)ethylenediamine receptor for zinc.

Application in Cellular Imaging

The true power of ZnAF-1F lies in its ability to visualize changes in intracellular Zn²⁺ concentrations in living cells.

Protocol for Cellular Imaging with ZnAF-1F DA:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture them to the desired confluency.

-

Probe Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Dilute the ZnAF-1F DA stock solution (in DMSO) into the loading buffer to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with loading buffer.

-

Incubate the cells with the ZnAF-1F DA loading solution for 15-30 minutes at 37°C.

-

-

Washing: Remove the loading solution and wash the cells 2-3 times with fresh loading buffer to remove any extracellular probe.

-

Imaging:

-

Mount the dish on a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation ~488 nm, emission ~515 nm).

-

Acquire baseline fluorescence images.

-

To induce changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of extracellular ZnCl₂, or with a chelator (e.g., TPEN) to decrease intracellular Zn²⁺.

-

Acquire images at regular intervals to monitor the dynamic changes in ZnAF-1F fluorescence.

-

Data Interpretation: An increase in fluorescence intensity within the cells indicates an increase in the intracellular concentration of labile Zn²⁺. Conversely, a decrease in fluorescence suggests a reduction in free Zn²⁺ levels.

Conclusion: A Bright Future for PET-Based Sensors

ZnAF-1F stands as a testament to the power of rational design in creating sophisticated molecular tools for biological research. Its operation, rooted in the fundamental principles of photoinduced electron transfer, provides a robust and sensitive method for the detection of a key biological signaling ion. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently employ ZnAF-1F and similar PET-based probes in their investigations, paving the way for new discoveries in the dynamic roles of metal ions in health and disease.

References

-

MDPI. (2022). The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer. Retrieved from [Link]

-

PubMed. (2009). Functional characterization of iron-substituted neural zinc finger factor 1: metal and DNA binding. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Retrieved from [Link]

-

University of Bath. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. Retrieved from [Link]

-

ACS Publications. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural characterization of Zn-containing DAF-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Design principle of nanometer fluorescent probe. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). The biological inorganic chemistry of zinc ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Retrieved from [Link]

-

MDPI. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Zinc Biochemistry: From a Single Zinc Enzyme to a Key Element of Life. Retrieved from [Link]

-

ResearchGate. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Retrieved from [Link]

-

ACS Publications. (2020). Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles. Retrieved from [Link]

-

ResearchGate. (n.d.). Lability of zinc binding by ZF1/ZF2 and ZF3/ZF4 peptides. Retrieved from [Link]

-

MDPI. (2021). Special Issue “1D, 2D, and 3D ZnO: Synthesis, Characterization, and Applications”. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Genetic Targeting of a Small Fluorescent Zinc Indicator to Cell Surface for Monitoring Zinc Secretion. Retrieved from [Link]

-

Almac Group. (n.d.). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Retrieved from [Link]

-

Scribd. (n.d.). Photoinduced Electron Transfer (PeT) Based Fluorescent Probes For Cellular Imaging and Disease Therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes. Retrieved from [Link]

-

YouTube. (2021, March 3). Alison Tebo: “Imaging cellular biochemistry using chemical-genetic tools”. Retrieved from [Link]

-

IOPscience. (n.d.). Synthesis and characterization of ZnO nanoparticles assembled in one-dimensional order. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed schematic mechanism for the formation of the zinc complex. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, characterization, and preliminary insights of ZnFe2O4 nanoparticles into potential applications, with a focus on gas sensing. Retrieved from [Link]

-

PubMed. (2012). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Retrieved from [Link]

Sources

- 1. Genetic Targeting of a Small Fluorescent Zinc Indicator to Cell Surface for Monitoring Zinc Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ZnAF-1F DA - CAS-Number n/a - Order from Chemodex [chemodex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Illuminating the Cellular Zinc Landscape: A Technical Guide to the High-Performance Fluorescent Probe ZnAF-1F

Foreword: The Imperative for Precise Zinc-Selective Fluorophores in Cellular Biology

Zinc, the second most abundant transition metal in the human body, is indispensable for a vast array of physiological processes. It serves as a crucial structural component of thousands of proteins, a catalytic cofactor for hundreds of enzymes, and a dynamic signaling molecule in complex cellular pathways. The dysregulation of zinc homeostasis is implicated in a host of pathological conditions, including neurodegenerative diseases, diabetes, and cancer. Consequently, the ability to accurately visualize and quantify labile zinc pools within living cells is of paramount importance for advancing our understanding of cellular function and disease pathogenesis. This technical guide provides an in-depth exploration of ZnAF-1F, a high-performance fluorescent probe meticulously engineered for the selective and sensitive detection of intracellular zinc.

Unveiling ZnAF-1F: A Synthesis of Rational Design and Spectroscopic Excellence

ZnAF-1F is a synthetic small-molecule fluorescent sensor built upon a fluorescein scaffold. Its design incorporates a zinc-chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine, strategically positioned to modulate the fluorescence properties of the fluorescein core. This sophisticated molecular architecture is the cornerstone of ZnAF-1F's remarkable zinc-sensing capabilities.

The "Turn-On" Fluorescence Mechanism: From Quenched to Quantum Yield

In its free, unbound state, the fluorescence of ZnAF-1F is significantly quenched. This phenomenon is attributed to a process known as photoinduced electron transfer (PeT), where the electron-rich chelating sidearm donates an electron to the excited fluorescein fluorophore, causing it to relax to its ground state without emitting a photon.[1] This results in a very low fluorescence quantum yield of approximately 0.004 for the free probe.[1]

Upon selective binding of a zinc ion (Zn²⁺), the chelator's electrons are engaged in the coordination complex, which inhibits the PeT process. This chelation-enhanced fluorescence (CHEF) effect effectively "turns on" the probe, leading to a dramatic increase in fluorescence intensity—up to 69-fold.[1] This robust fluorescence enhancement forms the basis of its utility as a zinc sensor.

Figure 1: Mechanism of ZnAF-1F fluorescence upon zinc binding.

Spectral and Photophysical Properties

A comprehensive understanding of a fluorophore's spectral properties is critical for designing robust imaging experiments. The key photophysical parameters of ZnAF-1F are summarized below.

| Property | ZnAF-1F (Zinc-Free) | ZnAF-1F (Zinc-Bound) |

| Excitation Maximum (λex) | ~489 nm | ~489 nm |

| Emission Maximum (λem) | ~514 nm | ~514 nm |

| Quantum Yield (Φ) | ~0.004[1] | ~0.276 (calculated) |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ (estimated) | ~84,000 M⁻¹cm⁻¹ (estimated) |

| Brightness (ε × Φ) | ~336 (estimated) | ~23,184 (estimated) |

| Dissociation Constant (Kd) | Not Applicable | 2.2 nM |

Key Advantages of ZnAF-1F for Cellular Zinc Imaging

The molecular design of ZnAF-1F confers several distinct advantages that make it a premier choice for researchers in drug development and cellular biology.

Exceptional Selectivity and High Affinity

ZnAF-1F exhibits remarkable selectivity for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺, even at physiological concentrations. This high selectivity ensures that the observed fluorescence signal is a true representation of labile zinc pools. Furthermore, its nanomolar dissociation constant (Kd = 2.2 nM) signifies a very high affinity for zinc, enabling the detection of even subtle changes in intracellular zinc concentrations.[2]

Enhanced pH Stability

A common limitation of fluorescein-based probes is their pH sensitivity. The fluorescence of the parent fluorescein molecule is quenched at acidic pH. ZnAF-1F overcomes this limitation through the strategic incorporation of electron-withdrawing fluorine atoms on the xanthene ring. This modification lowers the pKa of the phenolic hydroxyl group, rendering the probe's fluorescence stable in neutral and even slightly acidic environments, which is a significant advantage when studying cellular compartments with varying pH.

Ratiometric Potential and Live-Cell Compatibility

While primarily used as a "turn-on" intensity-based probe, the principles of its mechanism allow for the potential of ratiometric imaging with appropriate instrumentation and calibration. The diacetylated form, ZnAF-1F DA, is cell-permeant, allowing for straightforward loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, trapping the active ZnAF-1F probe in the cytoplasm.[2][3]

Experimental Protocols: A Step-by-Step Guide to Intracellular Zinc Measurement

The following protocols provide a robust framework for the successful application of ZnAF-1F in a laboratory setting.

Cell Loading with ZnAF-1F DA

This protocol outlines the steps for loading cultured cells with the cell-permeant diacetylated form of the probe.

-

Reagent Preparation:

-

Prepare a stock solution of ZnAF-1F DA (typically 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution, ensuring it is free of contaminating heavy metals.

-

-

Cell Preparation:

-

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.

-

-

Probe Loading:

-

Dilute the ZnAF-1F DA stock solution into the imaging buffer to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the cell culture medium and wash the cells once with the imaging buffer.

-

Incubate the cells with the ZnAF-1F DA loading solution for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with the imaging buffer to remove any extracellular probe.

-

-

De-esterification:

-

Incubate the cells in the imaging buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

-

Figure 2: Workflow for loading cells with ZnAF-1F DA.

In Situ Calibration for Quantitative Zinc Measurement

To convert fluorescence intensity measurements into absolute intracellular zinc concentrations, an in situ calibration is essential. This procedure determines the minimum (Fmin) and maximum (Fmax) fluorescence signals within the cells.

-

Acquire Baseline Fluorescence (F):

-

After loading, acquire baseline fluorescence images of the cells under resting conditions.

-

-

Determine Maximum Fluorescence (Fmax):

-

Treat the cells with a zinc ionophore (e.g., 10 µM pyrithione) in the presence of a saturating concentration of extracellular zinc (e.g., 100 µM ZnCl₂). This will equilibrate the intracellular and extracellular zinc concentrations, leading to maximal probe saturation.

-

Acquire images until a stable maximum fluorescence signal is reached.

-

-

Determine Minimum Fluorescence (Fmin):

-

Wash out the pyrithione and zinc solution.

-

Treat the cells with a high concentration of a membrane-permeant zinc chelator, such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), at a concentration of 50-100 µM. This will strip zinc from the probe, resulting in the minimum fluorescence signal.

-

Acquire images until a stable minimum fluorescence is achieved.

-

-

Calculate Intracellular Zinc Concentration:

-

The free intracellular zinc concentration ([Zn²⁺]ᵢ) can then be calculated using the following equation, derived from the law of mass action for a 1:1 binding equilibrium:

[Zn²⁺]ᵢ = Kd × [(F - Fmin) / (Fmax - F)]

-

Where:

-

Kd is the dissociation constant of ZnAF-1F (2.2 nM).

-

F is the baseline fluorescence intensity.

-

Fmin is the minimum fluorescence intensity in the presence of a saturating chelator.

-

Fmax is the maximum fluorescence intensity in the presence of saturating zinc and an ionophore.

-

-

Applications in Biomedical Research

The unique properties of ZnAF-1F have made it a valuable tool in various fields of biomedical research.

Neuroscience: Visualizing Zinc Dynamics in Neurons

Labile zinc is highly concentrated in the synaptic vesicles of a subset of glutamatergic neurons and is released during synaptic activity. ZnAF-1F and its analogs have been instrumental in visualizing these zinc dynamics in cultured neurons and hippocampal slices, providing insights into the role of zinc in synaptic transmission and plasticity.[3][4]

Cancer Biology: Probing the Role of Zinc in Cell Fate

Zinc homeostasis is often dysregulated in cancer cells, with alterations in zinc levels and the expression of zinc transporters being linked to tumor growth, metastasis, and apoptosis.[5][6] ZnAF-1F provides a powerful tool to investigate the subcellular distribution and fluctuations of labile zinc in cancer cells, aiding in the development of novel therapeutic strategies that target zinc metabolism.

Concluding Remarks and Future Perspectives

ZnAF-1F stands as a testament to the power of rational chemical design in creating sophisticated tools for biological inquiry. Its high selectivity, affinity, and favorable photophysical properties have solidified its place as a leading fluorescent probe for the investigation of cellular zinc. As our understanding of the intricate roles of zinc in health and disease continues to expand, the application of high-fidelity sensors like ZnAF-1F will undoubtedly be at the forefront of new discoveries, driving innovation in both fundamental research and drug development.

References

-

Hirano, T., et al. (2002). Improvement and biological applications of fluorescent probes for zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555-62. [Link]

-

Ueno, S., et al. (2002). Creation of a novel green fluorescent protein-based probe for detecting intracellular zinc. Journal of Cell Biology, 158(2), 215-221. [Link]

-

Walkup, G. K., & Imperiali, B. (2000). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 122(23), 5679-5680. [Link]

-

Domaille, D. W., et al. (2010). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 107(4), 1469-1474. [Link]

-

Kaur, K., et al. (2022). Systematic characterization of zinc in a series of breast cancer cell lines reveals significant changes in zinc homeostasis. Journal of Biological Chemistry, 298(3), 101642. [Link]

-

Li, Y., et al. (2022). Neuronal signalling of zinc: from detection and modulation to function. Open Biology, 12(9), 220194. [Link]

-

Sensi, S. L., et al. (2009). The neurophysiology and pathology of brain zinc. Physiological Reviews, 89(1), 315-352. [Link]

-

Maret, W. (2013). Zinc biochemistry: from a single zinc enzyme to a key element of life. Advances in Nutrition, 4(1), 82-91. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ZnAF-1F DA Solution [cogershop.com]

- 3. adipogen.com [adipogen.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Frontiers | Investigations on Zinc Isotope Fractionation in Breast Cancer Tissue Using in vitro Cell Culture Uptake-Efflux Experiments [frontiersin.org]

- 6. Systematic characterization of zinc in a series of breast cancer cell lines reveals significant changes in zinc homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Intracellular Zinc Imaging Using ZnAF-1F

Introduction & Mechanism of Action

ZnAF-1F is a high-affinity, fluorescein-based fluorescent probe designed for the specific detection of labile zinc ions (

Mechanism: Photoinduced Electron Transfer (PET)

The fluorescence of ZnAF-1F is regulated by a Photoinduced Electron Transfer (PET) mechanism.[1] In its unbound state, the electron-rich dipicolylamine (DPA) receptor moiety quenches the fluorescein fluorophore via electron transfer. Upon binding

Figure 1: Mechanism of ZnAF-1F fluorescence activation via suppression of Photoinduced Electron Transfer (PET).

Technical Specifications

| Property | Specification | Notes |

| Probe Name | ZnAF-1F (Acid) / ZnAF-1F DA (Diacetate) | Use DA form for live-cell loading. |

| Excitation / Emission | 492 nm / 514 nm | Compatible with standard FITC/GFP filters. |

| Dissociation Constant ( | ~ 2.2 nM | High affinity; suitable for detecting low basal |

| Solubility | DMSO (Stock) | Hydrophobic; requires organic solvent for stock. |

| Cell Permeability | ZnAF-1F DA: Yes ZnAF-1F: No | DA form is hydrolyzed by intracellular esterases. |

| pH Sensitivity | Stable > pH 5.5 | |

| Selectivity | High ( | Minimal interference from physiological cations.[1] |

Preparation & Handling

Stock Solution Reconstitution

-

Solvent: High-grade anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 5 mM stock solution.

-

Calculation: Dissolve 1 mg of ZnAF-1F DA (MW ~692 g/mol ) in ~289

DMSO.

-

-

Storage: Aliquot into small volumes (e.g., 10-20

) to avoid freeze-thaw cycles. Store at -20°C , protected from light. Stable for >6 months.

Working Solution

-

Diluent: HBSS (Hank's Balanced Salt Solution) or PBS.

-

Critical Note: Do not use serum-containing media (e.g., DMEM + 10% FBS) during the loading step. Albumin and other serum proteins have high zinc-binding capacity and will scavenge the probe or the zinc, altering kinetics.

Live-Cell Imaging Protocol

This protocol is optimized for adherent cell lines (e.g., HeLa, HEK293, Neurons) using ZnAF-1F DA .

Phase 1: Cell Preparation

-

Seed cells on sterile glass-bottom dishes or coverslips.

-

Culture until 60-80% confluency.

-

Wash: Gently wash cells 2x with pre-warmed (

) HBSS to remove serum esterases and proteins.

Phase 2: Dye Loading (Staining)

-

Prepare a 1 - 5

working solution of ZnAF-1F DA in HBSS.-

Optimization: Start with 1

.[2] Higher concentrations (up to 10

-

-

Add working solution to cells.[3]

-

Incubate: 30 - 45 minutes at

in a-

Note: Intracellular esterases cleave the diacetate (DA) groups during this time, trapping the anionic ZnAF-1F probe inside the cell.

-

Phase 3: Post-Staining Wash

-

Aspirate the staining solution.

-

Wash cells 2x with HBSS to remove excess extracellular probe.

-

Replace with fresh HBSS or clear, serum-free imaging media (e.g., FluoroBrite DMEM).

-

Resting Period: Allow cells to recover for 15-20 minutes at room temperature or

before imaging. This ensures complete hydrolysis of the ester groups.

Phase 4: Image Acquisition

-

Microscope: Epifluorescence or Confocal.[4]

-

Filter Set: Standard GFP/FITC (Ex: 488/490 nm, Em: 510-530 nm).

-

Exposure: Minimize exposure time to prevent photobleaching, although ZnAF-1F is relatively photostable.

Figure 2: Step-by-step workflow for live-cell zinc imaging using ZnAF-1F DA.

Validation & Controls (Self-Validating System)

To confirm that the fluorescence signal is genuinely due to labile

A. Negative Control (Signal Quenching)

-

Reagent: TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).

-

Protocol: After acquiring the baseline image, add 50

TPEN to the media. -

Expected Result: Fluorescence intensity should decrease rapidly (within minutes) as TPEN chelates the intracellular zinc, stripping it from the ZnAF-1F probe.

-

Why: TPEN is membrane-permeable and has a higher affinity for

(

B. Positive Control (Signal Saturation)

-

Reagent: Zn-Pyrithione (or

+ Pyrithione). -

Protocol: Add 10-20

Zinc Pyrithione (ionophore). -

Expected Result: Fluorescence intensity should increase significantly, confirming the probe is present and functional but not saturated at baseline.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background / Non-specific Signal | Extracellular dye remaining | Increase washing steps (3x) after loading. Ensure no serum is present during loading. |

| Dye Leakage | Incomplete hydrolysis or anion transport | Use Probenecid (1-2.5 mM) in the loading buffer to inhibit organic anion transporters that pump the dye out. |

| No Signal | Low basal Zinc or Probe degradation | Perform Positive Control (Zn-Pyrithione). If no response, check stock solution integrity. |

| Compartmentalization | Dye trapped in organelles (Mitochondria/Lysosomes) | Reduce loading temperature to Room Temp or shorten incubation time. |

References

-

Kikuchi, K., Komatsu, K., & Nagano, T. (2004). Zinc sensing for cellular application. Current Opinion in Chemical Biology, 8(2), 182-191. Link

-

Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Highly zinc-selective fluorescent sensor molecules suitable for biological applications. Journal of the American Chemical Society, 122(50), 12399-12400. Link

-

Goryo Chemical, Inc. ZnAF-1F DA Product Information and Protocol. Link

-

MedChemExpress. ZnAF-1F Technical Datasheet. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Live-cell fluorescence imaging to investigate the dynamics of plant cell death during infection by the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

Recommended microscopy filter setup for ZnAF-1F imaging

Application Note: Optimized Microscopy Filter Setup and Imaging Protocol for ZnAF-1F

Executive Summary

This application note details the optical configuration and experimental workflow for ZnAF-1F , a high-affinity, fluorinated fluorescent probe designed for the specific detection of intracellular labile Zinc (Zn²⁺).

Unlike its predecessors (ZnAF-1/2), ZnAF-1F features a fluorine substitution that shifts its pKa to 4.9. This structural modification renders the probe insensitive to physiological pH changes, a critical advantage for live-cell imaging where cytosolic pH fluctuations can otherwise generate false positives. This guide provides researchers with a validated protocol to maximize signal-to-noise ratios (SNR) and ensure data integrity.

Technical Specifications & Mechanism

ZnAF-1F functions on a photo-induced electron transfer (PeT) mechanism. In its unbound state, fluorescence is quenched. Upon binding Zn²⁺, the PeT process is inhibited, resulting in a rapid increase in fluorescence intensity.

Table 1: Physicochemical Properties of ZnAF-1F

| Property | Value | Notes |

| Excitation Max ( | 492 nm | Matches Argon laser (488 nm) or Blue LED |

| Emission Max ( | 517 nm | Standard Green/FITC channel |

| Dissociation Constant ( | 2.2 nM | High affinity; detects trace labile Zn²⁺ |

| pKa | 4.9 | Critical: Fluorescence is stable at pH > 5.5 |

| Selectivity | High | Minimal interference from Ca²⁺, Mg²⁺, Na⁺ |

| Cell Permeability | No (Native) / Yes (DA) | Use ZnAF-1F DA (Diacetyl) for live cells |

Recommended Microscopy Filter Setup

To achieve optimal sensitivity, the optical path must be matched to the fluorescein-like spectra of ZnAF-1F. Misalignment here often leads to poor dynamic range.

A. Widefield Fluorescence Microscopy

-

Excitation Filter: 470/40 nm (or standard 480/30 nm)

-

Dichroic Mirror: 495 nm Long Pass (LP)

-

Emission Filter: 525/50 nm Band Pass (BP)

-

Scientist’s Note: Avoid Long Pass emission filters if your sample has high autofluorescence; a Band Pass filter (500–550 nm) significantly improves SNR.

-

B. Confocal Laser Scanning Microscopy (CLSM)

-

Laser Line: 488 nm (Argon or Solid State)

-

Beam Splitter: 488/561 nm main dichroic

-

Detection Window: 500 nm – 550 nm

-

Scientist’s Note: Do not open the detection window beyond 560 nm to avoid crosstalk if multiplexing with red dyes (e.g., MitoTracker Red).

-

Experimental Protocol: Live Cell Imaging

Prerequisite: Use ZnAF-1F DA (Diacetyl derivative).[1] The native ZnAF-1F is cell-impermeable and suitable only for cell-free/lysate assays.

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve ZnAF-1F DA in high-quality anhydrous DMSO to a concentration of 1–5 mM .

-

Storage: Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetate groups.

Phase 2: Cell Loading

-

Step 1: Culture cells on glass-bottom dishes (e.g., MatTek) to 70-80% confluence.

-

Step 2: Prepare Loading Buffer . Use HBSS or Tyrode’s Solution (pH 7.4).

-

Critical: Do NOT use serum (FBS) or albumin (BSA) during loading. Albumin binds zinc with high affinity and will strip the probe or chelate extracellular zinc, altering kinetics.

-

-

Step 3: Dilute Stock Solution into Loading Buffer to a final concentration of 1–5 µM .

-

Optimization: Start with 2 µM. Higher concentrations (>10 µM) may buffer intracellular zinc transients.

-

-

Step 4: Incubate cells for 30–45 minutes at 37°C in a CO₂ incubator.

Phase 3: Post-Loading & Imaging

-

Step 5: Wash cells 3 times with fresh HBSS/Tyrode’s solution.

-

Why? This removes extracellular dye that contributes to background noise.

-

-

Step 6: Incubate for an additional 15–20 minutes in dye-free buffer to allow complete intracellular de-esterification.

-

Step 7: Image immediately. Minimize excitation power (0.5–2%) to prevent photobleaching.

Validation & Controls (Mandatory)

Trustworthy data requires proving that the signal change is due to Zinc, not pH or artifacts. You must run the following controls:

-

Negative Control (Signal Quenching):

-

Add TPEN (10–50 µM), a membrane-permeable high-affinity Zn²⁺ chelator.

-

Result: Fluorescence intensity should drop significantly within minutes. If it does not, the signal is non-specific.

-

-

Positive Control (Signal Saturation):

-

Add Zn²⁺ / Pyrithione (10–50 µM ZnSO₄ + 5 µM Pyrithione).

-

Result: Fluorescence should increase to maximum saturation.

-

Visualized Workflows

Figure 1: Mechanism of Action

Caption: ZnAF-1F DA permeates the membrane, is cleaved by esterases, and fluoresces upon Zinc binding.

Figure 2: Experimental Workflow & Validation

Caption: Step-by-step imaging protocol including critical washing and validation steps.

References

-

Goryo Chemical, Inc. ZnAF-1F / ZnAF-1F DA Product Information and Protocol. Retrieved from

-

Hirano, T., et al. (2002).[2] "Highly Zinc-Selective Fluorescent Sensor Molecules Suitable for Biological Applications." Journal of the American Chemical Society, 124(23), 6555–6562. Link

-

Ueno, S., et al. (2002). "ZnAF-1F and ZnAF-2F: Novel Fluorescent Probes for Zinc with Improved pH Stability." Journal of Cell Biology, 158(2), 215.[2] (Contextual citation regarding the development of fluorinated derivatives).

-

MedChemExpress. ZnAF-1F Datasheet and Spectral Properties. Retrieved from

Sources

High-Fidelity Zinc Imaging in Neuroscience: Applications of pH-Insensitive ZnAF-1F

Abstract

Zinc (

Part 1: Technical Specifications & Mechanism

The "Fluorine Advantage"

Traditional fluorescein-based probes (like ZnAF-2) have a pKa

ZnAF-1F incorporates electron-withdrawing fluorine atoms at the ortho position of the phenolic hydroxyl group.[1][2] This structural change shifts the pKa to 4.9 , ensuring the probe remains fully deprotonated (and thus fluorescent-capable) throughout the physiological and pathological pH range (pH 5.5 – 7.5).

Mechanism of Action

The probe operates via Photoinduced Electron Transfer (PET) .[1]

-

Unbound State: The electron-rich amine receptor (DPA moiety) quenches the fluorophore via PET. Fluorescence is "OFF".

-

Bound State:

binding occupies the lone pair electrons on the nitrogen atoms. PET is inhibited. Fluorescence is "ON".

Key Parameters Table[3]

| Parameter | Value | Significance in Neuroscience |

| Dissociation Constant ( | 2.2 nM | Ultra-high affinity. Ideal for detecting subtle cytosolic rises (pM to nM range) but saturates at synaptic cleft concentrations ( |

| Excitation / Emission | 490 nm / 515 nm | Compatible with standard FITC/GFP filter sets. |

| pKa | 4.9 | Critical Feature: Fluorescence is stable down to pH 5.5, preventing acidosis artifacts. |

| Selectivity | High ( | Unaffected by millimolar concentrations of Calcium or Magnesium found in neurons. |

| Permeability | ZnAF-1F: ImpermeableZnAF-1F DA: Permeable | Use DA (Diacetate) form for intracellular imaging; esterases cleave it to trap the sensor inside.[3] |

Part 2: Visualizing the Mechanism

The following diagram illustrates the chemical logic ensuring pH stability and Zinc specificity.

Caption: Figure 1. The fluorination of the fluorescein backbone lowers pKa, decoupling fluorescence from pH interference while maintaining Zn-dependent PET switching.

Part 3: Application Protocols

Application A: Imaging Intracellular Zinc Liberation (Excitotoxicity Model)

Context: Under excitotoxic conditions (e.g., Glutamate overdose), zinc is liberated from intracellular buffers (Metallothioneins) or enters via Calcium-permeable AMPA receptors. This protocol measures that rapid cytosolic rise.

Reagents Required[1]

-

ZnAF-1F DA (Stock: 5 mM in DMSO).[3] Store at -20°C, dark.

-

Pluronic F-127 (20% w/v in DMSO): Dispersing agent to aid solubility.

-

Imaging Buffer (HBS): HEPES-buffered saline (pH 7.4). Avoid buffers with chelating capacity (like EGTA) unless specifically controlling baseline.

-

TPEN: Membrane-permeable high-affinity zinc chelator (Validation control).

-

Pyrithione: Zinc ionophore (Positive control).

Step-by-Step Protocol

-

Preparation of Staining Solution:

-

Dilute the 5 mM ZnAF-1F DA stock into HBS to a final concentration of 1–5 µM .

-

Expert Tip: Premix the stock with an equal volume of Pluronic F-127 before adding to the buffer to prevent micro-precipitation.

-

Final DMSO concentration should be < 0.1%.

-

-

Cell Loading (Incubation):

-

Aspirate culture media from neurons (primary hippocampal or cortical).

-

Add Staining Solution gently.

-

Incubate for 30–45 minutes at 37°C in the dark.

-

Note: Longer incubation may lead to compartmentalization in mitochondria or lysosomes.

-

-

De-esterification (Wash Phase):

-

Aspirate staining solution.

-

Wash cells 3x with warm HBS.

-

Incubate in fresh HBS for 20 minutes at room temperature.

-

Why? This allows intracellular esterases to fully cleave the acetate groups, trapping the active ZnAF-1F probe inside the cytosol.

-

-

Baseline Imaging:

-

Mount on a fluorescence microscope (Confocal or Epifluorescence).

-

Filter Set: FITC/GFP (Ex 490 / Em 515).

-

Acquire baseline images for 2-5 minutes to ensure stability. Low basal fluorescence is expected (low resting

).

-

-

Experimental Stimulation:

-

Apply stimulus (e.g., 50 µM NMDA or Oxygen-Glucose Deprivation).

-

Capture time-lapse images (e.g., 1 frame every 5-10 seconds).

-

-

Validation (The "Kill Switch"):

-

At the end of the experiment, perfuse 20 µM TPEN .

-

Result: Fluorescence should rapidly drop to below baseline. This confirms the signal was indeed Zinc and not autofluorescence or artifacts.

-

Optional: Follow TPEN with 10 µM Zinc + 5 µM Pyrithione to saturate the probe (F_max) for calibration.

-

Part 4: Experimental Workflow Diagram

This workflow emphasizes the critical checkpoints for data integrity.

Caption: Figure 2. Operational workflow for intracellular zinc imaging. The de-esterification step is vital for signal stability.

Part 5: Troubleshooting & Expert Insights

The "Buffering" Effect

Issue: ZnAF-1F has a high affinity (

Differentiating Synaptic vs. Cytosolic Zinc

Insight: ZnAF-1F DA detects cytosolic zinc. It does not effectively image zinc released into the synaptic cleft unless the cleft concentration is extremely low (which is rare; cleft zinc is usually high). For Cleft Imaging: Use membrane-impermeable low-affinity probes (like ZnAF-2 salt or TFLZn) that won't saturate instantly. Use ZnAF-1F DA strictly for monitoring the postsynaptic accumulation or intracellular liberation.

Autofluorescence

Issue: Neurons (especially aged ones) accumulate lipofuscin. Solution: Always perform the TPEN validation step. If fluorescence remains after TPEN, it is not Zinc; it is autofluorescence.

References

-

Kikuchi, K., Komatsu, K., & Nagano, T. (2004). Zinc sensing for cellular application.[1][3][4][5] Current Opinion in Chemical Biology, 8(2), 182-191.

-

Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Highly zinc-selective fluorescent sensor molecules suitable for biological applications.[1][2][4] Journal of the American Chemical Society, 122(50), 12399-12400.

-

Carter, C. P., Burrell, M. A., & Hu, T. C. (2014). Zinc imaging in the central nervous system. Methods in Molecular Biology, 1148, 11-27.

-

Ueno, S., Tsukamoto, M., Hirano, T., Kikuchi, K., et al. (2002). Mossy fiber Zn2+ spillover modulates heterosynaptic N-methyl-D-aspartate receptor activity in hippocampal CA3 circuits. Journal of Cell Biology, 158(2), 215-220.[3]

Sources

Measuring dynamic changes in intracellular zinc using ZnAF-1F

Application Note: Measuring Dynamic Changes in Intracellular Zinc Using ZnAF-1F

Introduction: The Challenge of Labile Zinc Imaging

Zinc (Zn²⁺) is a ubiquitous trace element functioning as a catalytic cofactor for over 300 enzymes and a structural component for thousands of proteins (e.g., zinc fingers). Beyond its static roles, a "labile" pool of free or loosely bound Zn²⁺ acts as a dynamic signaling mediator in processes such as synaptic transmission, apoptosis, and oxidative stress response.

Historically, imaging this labile pool was complicated by the pH sensitivity of early fluorescein-based probes (e.g., ZnAF-1, ZnAF-2). Intracellular environments can vary in pH, particularly during excitotoxicity or compartmentalization (e.g., lysosomes), leading to pH-driven artifacts that mimic or mask zinc signals.

ZnAF-1F (and its cell-permeable acetoxymethyl ester form, ZnAF-1F DA ) was engineered to overcome this limitation. By substituting fluorine atoms onto the fluorescein backbone, the pKa of the fluorophore is lowered to ~4.9. This ensures the probe remains fully deprotonated and highly fluorescent at physiological pH (7.4), decoupling the zinc signal from pH fluctuations.

Mechanism of Action: Photoinduced Electron Transfer (PeT)[1]

ZnAF-1F operates on a Photoinduced Electron Transfer (PeT) quenching mechanism.[1]

-

Apo State (No Zn²⁺): The electron-rich receptor moiety (N,N-bis(2-pyridylmethyl)ethylenediamine) donates an electron to the excited fluorophore (fluorescein), quenching fluorescence.

-

Bound State (+ Zn²⁺): Zinc binding lowers the HOMO energy level of the receptor, making electron transfer thermodynamically unfavorable. This suppresses PeT, restoring the fluorescence of the fluorescein unit.

Figure 1: The PeT mechanism of ZnAF-1F. Zinc binding inhibits electron transfer, resulting in a "Turn-On" fluorescence response.

Key Technical Specifications

| Property | Value | Notes |

| Probe Name | ZnAF-1F DA | Cell-permeable diacetate form |

| Excitation Max | 492 nm | Compatible with FITC/GFP filter sets |

| Emission Max | 514 nm | Green fluorescence |

| Dissociation Constant ( | ~2.2 nM | High affinity for labile Zn²⁺ |

| Dynamic Range | ~69-fold enhancement | High signal-to-noise ratio |

| pKa | 4.9 | Stable fluorescence at pH > 5.5 |

| Selectivity | High | Minimal interference from Ca²⁺, Mg²⁺, Na⁺ |

Experimental Protocol: Live Cell Imaging

Reagent Preparation

-

Stock Solution: Dissolve ZnAF-1F DA in high-quality anhydrous DMSO to a concentration of 1–5 mM .

-

Storage: Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer Buffer (KRB). Avoid serum-containing media during loading, as serum proteins can bind the probe or hydrolyze the ester groups prematurely.

Staining Procedure

-

Cell Culture: Plate cells (e.g., HeLa, neurons, macrophages) on glass-bottom dishes or coverslips. Ensure 60-80% confluency.

-

Washing: Remove culture medium and wash cells twice with pre-warmed (

C) Loading Buffer. -

Loading: Incubate cells with 1–5 µM ZnAF-1F DA in Loading Buffer.

-

Duration: 30–60 minutes at

C in a CO₂ incubator. -

Note: The non-fluorescent DA form permeates the membrane. Intracellular esterases cleave the acetyl groups, trapping the fluorescent ZnAF-1F inside.[2]

-

-

Post-Load Wash: Wash cells 3 times with Loading Buffer to remove excess extracellular probe.

-

Resting: Incubate for an additional 15–20 minutes in fresh buffer to allow complete de-esterification of the probe.

Image Acquisition

-

Microscope: Confocal or Widefield Epifluorescence.

-

Filters:

-

Excitation: 488 nm or 490 nm.

-

Emission: 515–530 nm bandpass filter.

-

-

Settings: Minimize laser power to prevent photobleaching and phototoxicity.

Figure 2: Step-by-step workflow for live-cell zinc imaging.

Validating the Signal (Controls)

To confirm that fluorescence changes are due to Zinc and not artifacts, you must perform the following in situ calibrations:

-

Maximum Response (

):-

Add a zinc ionophore: Zn²⁺ (100 µM) + Pyrithione (5–10 µM) .

-

Result: Rapid, saturating increase in fluorescence.[1]

-

-

Minimum Response (

):-

Add a membrane-permeable high-affinity zinc chelator: TPEN (10–50 µM) .

-

Result: Rapid quenching of fluorescence to baseline or below.

-

Data Analysis

Report data as the change in fluorescence intensity relative to the baseline (

Where:

- : Current fluorescence intensity.[1]

- : Fluorescence after TPEN.

- : Fluorescence after Zn/Pyrithione.

- : Dissociation constant (2.2 nM).[3]

Troubleshooting

-

High Background: Incomplete washing or probe leakage. Ensure the post-load wash is thorough. Use Probenecid (1–2.5 mM) if the probe is actively transported out of cells by anion transporters.

-

No Response: Cells may be overloaded with chelators or the probe may not have de-esterified. Check cell health and esterase activity.

-

Compartmentalization: If the probe accumulates in mitochondria or lysosomes, confirm localization with organelle-specific trackers (e.g., MitoTracker Red).

References

-

Kikuchi, K., et al. (2004). "Development of Novel Fluorescent Probes for Zinc, ZnAFs." Journal of the American Chemical Society.

-

Hirano, T., et al. (2000). "Highly Zinc-Selective Fluorescent Sensor Molecules Suitable for Biological Applications."[1] Journal of the American Chemical Society.

-

MedChemExpress. "ZnAF-1F Product Information & Properties."

-

Goryo Chemical. "ZnAF-2 DA and ZnAF Family Characteristics."

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Fluorescence with ZnAF-1F

Topic: Advanced Imaging Protocols for ZnAF-1F & ZnAF-1F DA

Introduction: The Signal-to-Noise Philosophy

Welcome to the technical support center. You are likely here because your ZnAF-1F imaging data shows high background noise, making it difficult to distinguish basal zinc levels from pathological spikes.

ZnAF-1F (and its cell-permeable acetoxymethyl ester form, ZnAF-1F DA ) is a high-affinity probe (

Furthermore, the "F" denotes a fluorinated fluorescein backbone. This shifts the

Module 1: The Mechanism of Action

To troubleshoot, you must understand the probe's life cycle. Background arises when this cycle is interrupted or uncontrolled.

Figure 1: The activation pathway of ZnAF-1F DA.[1] Background often occurs at the "Hydrolysis" stage (uncleaved dye) or "Sequestration" stage (dye trapped in organelles).

Module 2: Optimized Staining Protocol

The following protocol is designed to minimize background by enforcing a "Recovery Phase" which allows cells to pump out uncleaved dye.

Reagents & Buffer Selection

-

Imaging Buffer: Use Tyrode’s Solution or HHBSS (HEPES-buffered Hank's Balanced Salt Solution).[1]

-

Why? Phosphate buffers (PBS) can precipitate zinc salts if concentrations are high, creating bright, non-specific particulate background.

-

-

Probe Concentration: 1 µM – 5 µM (Start low. 1 µM is often sufficient).

-

Solvent: DMSO (Stock solution should be anhydrous).[1]

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Preparation | Dilute ZnAF-1F DA in Tyrode's/HHBSS to working conc. (e.g., 2 µM). | Do not use serum-containing media.[1] Serum proteins (Albumin) bind the probe and zinc, altering effective concentration. |

| 2. Loading | Incubate cells for 30–45 minutes at 37°C. | Protect from light. Longer incubation increases organelle sequestration (punctate background). |

| 3. The Wash | Remove loading buffer. Wash 2x with fresh Tyrode's/HHBSS. | Gentle washing removes extracellular dye adhering to the membrane. |

| 4. Recovery | Add fresh buffer and incubate for additional 20–30 mins at 37°C. | CRITICAL STEP: This allows intracellular esterases to fully cleave the DA group and cells to export uncleaved/excess dye.[1] Skipping this leads to high cytosolic background.[2] |